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(R)-4-Aminochroman-8-carboxylic acid

Cat. No.: B13152206
M. Wt: 193.20 g/mol
InChI Key: QRJZDAQMJZIVIE-MRVPVSSYSA-N
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Description

Contextualization of the Chroman Core within Aminochroman Chemistry

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. orientjchem.orgnih.gov Derivatives of chroman have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.govrjptonline.org The introduction of an amino group to the chroman ring system, creating aminochroman derivatives, further expands the accessible chemical space and potential for biological interactions. The specific placement and stereochemistry of the amino group can significantly influence the pharmacological profile of these molecules. nih.gov For instance, the stereochemistry at the C3 position of the chroman ring in certain 3-aminochroman derivatives has been shown to be critical for their activity as 5-HT1A receptor antagonists.

Significance of Chiral Carboxylic Acids, including the (R)-4-Aminochroman-8-carboxylic Acid Moiety, in Chemical Synthesis and Research

Chiral carboxylic acids are fundamental building blocks in asymmetric synthesis, a field of chemistry focused on the selective production of a single enantiomer of a chiral molecule. rsc.orgnih.gov The stereochemical configuration of a molecule can dramatically affect its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. nih.govmdpi.com The (R)-enantiomer of a chiral carboxylic acid can serve as a starting material for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. nih.govresearchgate.net

The carboxylic acid functional group itself is a versatile handle for a variety of chemical transformations, including the formation of amides, esters, and other derivatives. nih.govnih.gov This versatility allows for the integration of the chiral aminochroman moiety into larger, more complex molecules, making this compound a valuable tool for the construction of novel chemical entities with tailored properties. butlerov.com The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group within the same molecule also opens up possibilities for intramolecular reactions to form cyclic structures.

The following table provides a summary of the key physicochemical properties of the parent compound, chroman-8-carboxylic acid, to provide context for the properties of its amino-substituted derivative.

PropertyValueReference
Molecular FormulaC10H10O3 scispace.com
Molecular Weight178.18 g/mol scispace.com
AppearanceSolid scispace.com
Storage Temperature2-8°C scispace.com

Detailed experimental data for this compound is not extensively available in peer-reviewed literature, highlighting the opportunity for further investigation into this specific compound. However, based on the known properties of related amino acids and chroman derivatives, a number of physicochemical characteristics can be predicted, as outlined in the table below.

Predicted PropertyPredicted Value/Characteristic
pKa (Carboxylic Acid)~4-5
pKa (Amine)~9-10
SolubilityLikely soluble in aqueous acid and base
Spectroscopic Features (¹H NMR)Aromatic protons, diastereotopic protons on the chroman ring, methine proton at the chiral center
Spectroscopic Features (¹³C NMR)Aromatic carbons, aliphatic carbons of the chroman ring, carbonyl carbon
Spectroscopic Features (IR)C=O stretch (carboxylic acid), N-H stretch (amine), O-H stretch (carboxylic acid)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B13152206 (R)-4-Aminochroman-8-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(4R)-4-amino-3,4-dihydro-2H-chromene-8-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)/t8-/m1/s1

InChI Key

QRJZDAQMJZIVIE-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2C(=O)O

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies and Stereoselective Preparation of R 4 Aminochroman 8 Carboxylic Acid

Precursor Synthesis and Regioselective Derivatization Towards the (R)-4-Aminochroman-8-carboxylic Acid Scaffold

Chromanones are common precursors for 4-aminochromans. Chiral chromanone-2-carboxylic acids can be synthesized with high enantioselectivity via rhodium-catalyzed asymmetric hydrogenation of the corresponding chromone-2-carboxylic acids. rsc.org This method provides excellent yields (up to 97%) and enantiomeric excesses (up to 99% ee). rsc.org While this provides chirality at the C2 position, further modifications would be needed to introduce the C4-amino group.

Direct synthesis of chromanone scaffolds can be achieved through various cyclization reactions. organic-chemistry.org For instance, an intramolecular oxa-Michael addition can furnish the chromanone ring system. Once a suitably substituted chromanone (e.g., 8-carboxy-chroman-4-one) is obtained, it can serve as a key intermediate. This chromanone can be converted into the target (R)-4-aminochroman via several stereoselective methods, including:

Asymmetric Reductive Amination: Using a chiral catalyst or enzyme (like an amine dehydrogenase) to directly convert the ketone to the chiral amine. nih.gov

Chiral Auxiliary-based Reduction: Formation of a chiral imine or hydrazone, followed by diastereoselective reduction and auxiliary cleavage. nih.gov

The synthesis of highly functionalized 4H-chromenes, which can be hydrogenated to chromans, has also been achieved via asymmetric [4+2] cycloaddition reactions, demonstrating good yields and excellent diastereoselectivity. nih.gov

Functional Group Transformations for Carboxylic Acid Moiety Introduction

Hydrolysis of an Aryl Nitrile

One of the most common and efficient methods for the preparation of aromatic carboxylic acids is the hydrolysis of the corresponding aryl nitrile (cyanide) group. This transformation can be performed under either acidic or basic conditions. For the synthesis of this compound, a precursor such as (R)-4-amino-8-cyanochroman would be required.

The hydrolysis process involves the nucleophilic attack of water (under acidic conditions) or hydroxide (B78521) ions (under basic conditions) on the carbon atom of the nitrile group. libretexts.org This is followed by a series of proton transfer and tautomerization steps to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comyoutube.com

Under acidic conditions, the nitrile is typically heated under reflux with a strong mineral acid like hydrochloric acid or sulfuric acid. The reaction proceeds to directly yield the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org

Reaction Scheme: Acid-Catalyzed Hydrolysis of a Nitrile

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org This reaction initially produces a carboxylate salt and ammonia (B1221849) gas. A subsequent acidification step with a strong acid is necessary to protonate the carboxylate and afford the final carboxylic acid. libretexts.org

Reaction Scheme: Base-Catalyzed Hydrolysis of a Nitrile

The selection between acidic and basic hydrolysis is often contingent on the stability of other functional groups present in the molecule, particularly the protecting group on the C-4 amino function.

Table 1: Representative Conditions for Nitrile Hydrolysis

Precursor Reagents and Conditions Product Notes
(R)-4-(Protected-amino)-8-cyanochroman 1. NaOH (aq), Reflux 2. HCl (aq) (R)-4-(Protected-amino)-chroman-8-carboxylic acid The amino group must be protected to prevent side reactions. The choice of protecting group is crucial for compatibility with the harsh hydrolysis conditions.

Oxidation of an Aryl Methyl or Formyl Group

Another viable strategy for introducing the carboxylic acid moiety is through the oxidation of a precursor bearing an alkyl group (commonly methyl) or an aldehyde (formyl group) at the 8-position of the chroman ring.

The oxidation of an aryl methyl group to a carboxylic acid is a classic transformation in organic synthesis. It typically requires strong oxidizing agents and often harsh reaction conditions. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).

For instance, the oxidation of an 8-methyl substituted chroman derivative with potassium permanganate in an alkaline aqueous solution, followed by acidification, would yield the desired carboxylic acid. The reaction proceeds through a series of oxidative steps, with the benzylic position being particularly susceptible to oxidation.

Table 2: Conditions for Oxidation of an 8-Methyl Group

Precursor Oxidizing Agent Conditions Product
(R)-4-(Protected-amino)-8-methylchroman KMnO₄ Aqueous base, heat; then acid workup (R)-4-(Protected-amino)-chroman-8-carboxylic acid

If the precursor is an 8-formyl chroman derivative, the oxidation to a carboxylic acid is generally much milder and can be achieved with a wider range of oxidizing agents. Reagents such as potassium permanganate, Jones reagent (CrO₃ in acetone/sulfuric acid), or even silver oxide (Tollens' reagent) can be employed. The higher oxidation state of the formyl group makes it more readily convertible to the carboxylic acid.

Table 3: Conditions for Oxidation of an 8-Formyl Group

Precursor Oxidizing Agent Conditions Product
(R)-4-(Protected-amino)-8-formylchroman KMnO₄ Aqueous base, room temperature (R)-4-(Protected-amino)-chroman-8-carboxylic acid
(R)-4-(Protected-amino)-8-formylchroman Ag₂O, NH₄OH (Tollens' Reagent) Mildly basic, aqueous (R)-4-(Protected-amino)-chroman-8-carboxylic acid

Structural Modification and Exploration of R 4 Aminochroman 8 Carboxylic Acid Derivatives

Rational Design Principles for Carboxylic Acid Isosteres and Bioisosteres in Chroman Scaffolds

Exploration of Non-classical Bioisosteres for the Carboxylic Acid Functionality

In the quest to optimize drug candidates, medicinal chemists frequently turn to non-classical bioisosteres to replace the carboxylic acid moiety. These structurally distinct groups can mimic the parent functionality while offering improved physicochemical and pharmacokinetic properties. drughunter.com The choice of a suitable bioisostere is highly context-dependent, and often a range of options must be screened to identify the optimal replacement. nih.govmorressier.com

Common non-classical bioisosteres for carboxylic acids include a variety of heterocyclic systems. Tetrazoles, for instance, are among the most widely used, with acidity comparable to carboxylic acids (pKa ~4.5–4.9) but with increased lipophilicity. nih.govdrughunter.com This feature can be advantageous, although it does not always translate to better membrane permeability. drughunter.com Other prominent examples include 3-hydroxyisoxazole, which is found in the naturally occurring NMDA receptor agonist ibotenic acid, and acylsulfonamides, which have been successfully employed in the development of receptor antagonists. nih.gov

Neutral bioisosteres are also explored, particularly when CNS penetration is desired, as they avoid ionization at physiological pH. hyphadiscovery.com These replacements rely on establishing non-ionic interactions, such as hydrogen bonding and cation-π interactions, with the target receptor. hyphadiscovery.com

A selection of non-classical bioisosteres for the carboxylic acid group is presented below.

BioisostereTypical pKaKey FeaturesRepresentative Drug/Application
5-Substituted-1H-tetrazole4.5–4.9Planar, acidic, more lipophilic than COOH. nih.govdrughunter.comLosartan (Angiotensin II antagonist) nih.gov
3-Hydroxyisoxazole4–5Planar, acidic. nih.govIbotenic acid (NMDA receptor agonist) nih.gov
Acylsulfonamide4–5Acidic, can offer improved potency and selectivity. nih.govCysteinyl leukotriene (LTE4) receptor antagonists nih.gov
Sulfonamide9–10Weaker acid, increased lipophilicity and metabolic stability. drughunter.comp-Aminosulfanilamide (antibacterial) drughunter.com
Hydroxamic acid8–9Moderately acidic, strong metal-chelating properties. nih.govUsed in various biologically active compounds for metal chelation. nih.gov
5-oxo-1,2,4-oxadiazoleN/ALess acidic alternative to tetrazoles, can improve oral absorption. drughunter.comUsed in the discovery of AT1 receptor antagonists. drughunter.com

Theoretical Impact of Isosteric Replacement on Molecular Recognition and Interactions

The replacement of a carboxylic acid with a bioisostere can significantly alter a molecule's interaction with its biological target. nih.gov The success of such a substitution depends on the ability of the new functional group to replicate the key interactions of the original moiety, such as hydrogen bonding and electrostatic interactions. nih.gov The geometry, charge distribution, and lipophilicity of the isostere are critical factors. nih.gov For example, if the carboxylic acid forms a crucial two-point interaction with an arginine residue in the binding site, the chosen isostere must be able to replicate this geometric and electronic arrangement. nih.gov

Computational tools and theoretical models are invaluable for predicting the impact of these substitutions. nih.gov Molecular field analysis, for instance, can compare the spatial physicochemical properties of the entire molecule before and after the isosteric replacement, offering insights that go beyond a simple comparison of the fragments in isolation. nih.gov This approach can lead to the discovery of non-intuitive bioisosteric replacements that maintain target engagement while improving drug-like properties. nih.gov

The introduction of an isostere can also impose conformational restrictions on the molecule, which can be beneficial for activity and selectivity. researchgate.net Ultimately, the goal is to find a replacement that not only preserves the desired biological activity but also confers advantages in terms of pharmacokinetics, metabolism, and toxicity. drughunter.comnih.gov

Synthetic Methodologies for Novel Functionalized Aminochroman-8-carboxylic Acid Analogues

The synthesis of novel analogues of (R)-4-Aminochroman-8-carboxylic acid requires versatile and efficient chemical methodologies. The functionalization of the chroman scaffold, particularly the introduction of diverse substituents, is key to exploring the structure-activity relationship.

General strategies for the synthesis of chromone carboxylic acids often serve as a foundation. nih.gov For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for chromone-2-carboxylic acids, offering a robust method for creating libraries of diverse compounds. nih.gov The synthesis of flavone-8-carboxylic acids from furan o-aminonitrile precursors is another relevant approach that could be adapted. lookchem.com

For the synthesis of unnatural amino acids, which is relevant to the modification of the aminocyclopentane ring in some complex analogues, several methods are available. These include the amination of alpha-bromocarboxylic acids and the Gabriel synthesis using bromomalonic esters. libretexts.org More advanced techniques involve transition-metal-catalyzed C-H bond functionalization, which allows for the direct introduction of aryl or alkyl groups into the amino acid backbone, offering a highly convergent route to substituted derivatives. nih.gov The choice of directing group is crucial in this methodology to control the regioselectivity of the functionalization. nih.gov

The synthesis of specific analogues, such as 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for potent 5-HT4 agonists, has been optimized to create efficient and high-yielding routes that avoid toxic reagents. researchgate.net Such specific examples provide valuable insights into the practical aspects of synthesizing functionalized aminochroman-8-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Methodologies Applied to Aminochroman Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com In the context of aminochroman scaffolds, SAR analysis guides the modification of the lead compound to improve potency, selectivity, and pharmacokinetic properties. zamann-pharma.com This involves systematically altering different parts of the molecule and assessing the impact on its biological effect. zamann-pharma.com

The insights gained from SAR studies enable medicinal chemists to design new molecules with enhanced biological activity. gardp.org Key aspects of SAR include identifying essential functional groups, understanding the impact of steric and electronic properties, and recognizing "activity cliffs," where small structural changes lead to significant shifts in activity. zamann-pharma.com

Quantitative Structure-Activity Relationship (QSAR) Applications in Chroman Chemistry

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to predict the biological activity of compounds based on their physicochemical properties. mdpi.com In chroman and chromone chemistry, 3D-QSAR studies, such as molecular field analysis (MFA), have been successfully applied to understand the substitutional requirements for biological activity. mdpi.comnih.gov

These studies generate predictive models by correlating the steric and electrostatic fields of a series of compounds with their biological activity. mdpi.com For example, a 3D-QSAR study on synthetic chromone derivatives as antioxidants revealed that electronegative groups on the benzoyl ring and electropositive groups on the phenyl ring were important for activity, while bulky substituents at certain positions were unfavorable. mdpi.com Such models can have high predictive power, allowing for the virtual screening of new potential derivatives. nih.govnih.gov

The descriptors used in QSAR models can range from constitutional and geometrical to physicochemical properties, providing a comprehensive quantitative representation of the molecule. mdpi.com The results from QSAR studies are invaluable for optimizing the structure of lead compounds to improve their desired activity. frontiersin.org

Computational Approaches for Predictive SAR Studies of Aminochroman Derivatives

Computational methods are increasingly used to predict the biological activity and metabolic fate of new chemical entities, accelerating the drug discovery process. nih.govnih.gov For aminochroman derivatives, these in silico approaches can rapidly characterize SARs and guide the design of new compounds. nih.gov

These computational tools can build predictive models based on existing data, which can then be used to screen large virtual libraries of compounds. mdpi.comnih.gov This allows for the prioritization of synthetic efforts on the most promising candidates. nih.gov

Beyond predicting activity, computational methods can also elucidate the binding modes of ligands with their target receptors through molecular docking and molecular dynamics simulations. nih.govresearchgate.net These techniques provide a detailed picture of the intermolecular interactions, helping to explain the observed SAR and guiding further structural modifications. researchgate.net By integrating large datasets and applying sophisticated algorithms, computational approaches provide a powerful complement to experimental SAR studies, enabling a more rational and efficient exploration of the chemical space around the aminochroman scaffold. nih.gov

Theoretical and Computational Chemistry Studies of R 4 Aminochroman 8 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and conformational preferences of molecules like (R)-4-Aminochroman-8-carboxylic acid. DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying molecules of this size.

Electronic Structure Analysis: DFT calculations can map the distribution of electrons within the molecule, providing insights into its reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the molecule's ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity. Furthermore, the electrostatic potential surface can be calculated to identify electron-rich and electron-deficient regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen of the amino group and the oxygens of the carboxylic acid would be expected to be electron-rich regions.

Conformational Analysis: The chroman ring system in this compound is not planar, and the amino group can exist in different spatial orientations relative to the ring. DFT calculations can be used to perform a conformational search to identify the most stable, low-energy conformations of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting geometry, a potential energy surface can be constructed. This analysis would likely reveal the preferred puckering of the chroman ring and the orientation of the amino and carboxylic acid groups. For instance, the amino group at the C4 position can adopt either a pseudo-axial or pseudo-equatorial position, and DFT calculations can quantify the energy difference between these conformers.

Below is a hypothetical data table summarizing the kind of results that would be obtained from a DFT study on this compound.

ParameterCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy -1.2 eVIndicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.3 eVReflects the chemical reactivity and stability of the molecule.
Dipole Moment 3.2 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Conformer 1 Energy (Pseudo-axial NH2) 0 kcal/mol (Reference)The most stable conformation.
Conformer 2 Energy (Pseudo-equatorial NH2) +1.5 kcal/molA higher energy conformation, indicating it is less populated at equilibrium.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a few stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, typically in a simulated solvent environment. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's accessible conformations, known as its conformational landscape.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit water molecules. Over the course of the simulation (nanoseconds to microseconds), the molecule's movements, including bond vibrations, angle bending, and torsional rotations, are tracked. This allows for the observation of transitions between different conformational states.

The primary outputs of an MD simulation are trajectories that can be analyzed to understand the flexibility of different parts of the molecule and the relative populations of different conformers. For instance, the puckering of the dihydropyran ring of the chroman moiety and the orientation of the amino and carboxylic acid groups would be observed to fluctuate. The simulation can reveal how interactions with water molecules, such as hydrogen bonding, influence the conformational preferences of the molecule. This provides a more realistic understanding of the molecule's structure in an aqueous environment, which is more biologically relevant than in a vacuum.

The following table conceptualizes the types of data that can be extracted from an MD simulation to describe the conformational landscape.

Conformational FeatureMajor Conformations ObservedPopulation (%)Key Dihedral Angles
Chroman Ring Pucker Half-Chair75%C2-C3-C4-C4a: ~45°
Boat25%C2-C3-C4-C4a: ~10°
C4-Amino Group Orientation Pseudo-axial60%C3-C4-N-H: ~60°
Pseudo-equatorial40%C3-C4-N-H: ~180°
C8-Carboxylic Acid Orientation Coplanar with benzene ring90%C7-C8-C=O: ~0°
Perpendicular to benzene ring10%C7-C8-C=O: ~90°

In silico Approaches for Predicting Intermolecular Interactions and Binding Modes

To understand the potential biological activity of this compound, it is crucial to predict how it might interact with protein targets. In silico techniques like molecular docking are powerful tools for this purpose.

Molecular docking algorithms predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, which is typically a protein with a known three-dimensional structure. The process involves sampling a large number of possible binding poses and using a scoring function to estimate the binding affinity for each pose. The highest-ranked poses represent the most likely binding modes.

A docking study of this compound into the active site of a hypothetical enzyme would identify key intermolecular interactions that stabilize the protein-ligand complex. These interactions can include:

Hydrogen bonds: The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds with polar residues in the protein's active site.

Ionic interactions: The carboxylic acid can be deprotonated at physiological pH, forming a carboxylate that can engage in salt bridges with positively charged amino acid residues like lysine or arginine. The amino group can be protonated, forming an ammonium (B1175870) ion that can interact with negatively charged residues like aspartate or glutamate.

Hydrophobic interactions: The chroman ring system can form hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The benzene ring of the chroman moiety can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These predictions can guide the design of analogs with improved binding affinity and selectivity. The following table provides an example of the types of interactions that might be predicted from a molecular docking study.

Interaction TypeFunctional Group of LigandInteracting Protein Residue (Example)Predicted Distance (Å)
Hydrogen Bond (Donor) Amino Group (-NH2)Aspartate (Side chain -COO-)2.8
Hydrogen Bond (Acceptor) Carboxylic Acid (C=O)Serine (Side chain -OH)3.0
Ionic Interaction (Salt Bridge) Carboxylic Acid (-COO-)Lysine (Side chain -NH3+)3.5
Hydrophobic Interaction Chroman RingLeucine, Valine3.8 - 4.5
π-π Stacking Benzene RingPhenylalanine4.0

Molecular Interaction Mechanisms and Biological Target Engagement of Aminochroman Scaffolds Excluding Clinical Outcomes

Ligand-Receptor Binding Mechanisms of Chiral Aminochroman Derivatives (e.g., 5-HT1A receptor)

Chiral aminochroman derivatives have been extensively studied for their interaction with various receptors, particularly serotonin (B10506) (5-HT) receptors. The 5-HT1A receptor, a G-protein coupled receptor implicated in mood and anxiety disorders, is a prominent target for these compounds.

Research on a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives has provided significant insights into the structural requirements for high-affinity binding to the 5-HT1A receptor. nih.gov These studies have highlighted the critical role of the stereochemistry at the chiral center of the aminochroman ring. It has been observed that the dextrorotatory enantiomers of certain 3-aminochroman derivatives exhibit greater affinity and selectivity for 5-HT1A receptors compared to their levorotatory counterparts. nih.gov This enantioselectivity suggests a specific three-dimensional orientation of the ligand within the receptor's binding pocket is necessary for optimal interaction.

The binding of these ligands is thought to involve a combination of interactions:

Ionic and Hydrogen Bonding: The basic amino group is a key pharmacophoric element, likely forming an ionic bond or a strong hydrogen bond with an acidic amino acid residue, such as aspartate, in the transmembrane domain of the 5-HT1A receptor.

Hydrophobic Interactions: The aromatic part of the chroman scaffold can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

The following table summarizes the binding affinities of some representative chiral aminochroman and related derivatives for the 5-HT1A receptor, illustrating the impact of stereochemistry and structural modifications.

CompoundReceptor Affinity (Ki, nM) for 5-HT1AReference
(+)-9g (a 3-aminochroman derivative)High affinity and selectivity nih.gov
(-)-9g (a 3-aminochroman derivative)Lower affinity compared to the (+) enantiomer nih.gov

Note: Specific Ki values were not provided in the abstract, but the dextrorotatory enantiomer was noted to have better affinity.

Enzymatic Interaction Studies Involving Aminochroman-Derived Structures

Direct enzymatic interaction studies specifically for "(R)-4-Aminochroman-8-carboxylic acid" are not extensively reported in the available scientific literature. However, the presence of a carboxylic acid functional group suggests potential interactions with various enzymes. Carboxylic acids are common motifs in both endogenous molecules and pharmaceutical agents and are known to participate in enzymatic reactions and inhibition. nih.gov

The carboxylic acid moiety can interact with enzymes in several ways:

Substrate Mimicry: The molecule could act as a mimic of a natural substrate for an enzyme, binding to the active site and potentially acting as a competitive inhibitor.

Active Site Binding: The carboxylate group can form strong ionic and hydrogen bonds with key amino acid residues (e.g., arginine, lysine, histidine) in the active site of an enzyme, leading to inhibition. unina.it

Allosteric Modulation: The compound might bind to a site other than the active site (an allosteric site), inducing a conformational change in the enzyme that alters its activity.

The potential for such interactions underscores the importance of comprehensive biochemical profiling for compounds containing the aminochroman-carboxylic acid scaffold to identify any off-target enzymatic activities.

Mechanistic Insights into Stereospecificity in Molecular Recognition

Stereospecificity is a fundamental principle in molecular pharmacology, where the three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity. The differential effects of enantiomers arise from their distinct interactions with chiral biological macromolecules such as receptors and enzymes. nih.gov

The concept of chiral recognition is often explained by the "three-point attachment model," which posits that for a chiral molecule to be distinguished by a chiral binding site, there must be at least three points of interaction. If one enantiomer can achieve this three-point interaction, its mirror image often cannot, leading to a difference in binding affinity and subsequent biological response.

In the context of aminochroman derivatives, stereospecificity is clearly demonstrated in their interactions with serotonin receptors. nih.gov The (R) and (S) enantiomers of a given aminochroman can exhibit vastly different affinities and functional activities (agonist vs. antagonist) at the same receptor. This is because the spatial orientation of the amino group and other substituents, dictated by the chiral center, determines how well the ligand fits into the asymmetric binding pocket of the receptor.

For "this compound," the stereocenter at the 4-position would be a key determinant of its biological activity. The specific 'R' configuration would orient the amino group and the rest of the molecule in a precise manner. This defined geometry would influence its ability to form the necessary interactions (ionic, hydrogen bonding, hydrophobic) with its biological target. Any change to the (S) configuration would result in a different spatial arrangement, likely leading to a significantly altered or diminished biological effect.

The principles of chiral separation and recognition are crucial for the development of stereochemically pure drugs. yakhak.org The ability to separate and characterize individual enantiomers allows for a detailed understanding of their distinct pharmacological profiles, ultimately leading to safer and more effective therapeutic agents.

Applications of R 4 Aminochroman 8 Carboxylic Acid As a Chiral Building Block and Synthon in Complex Molecule Synthesis

Utilization in Asymmetric Synthesis of Advanced Pharmaceutical Intermediates

The asymmetric synthesis of pharmaceutical intermediates often relies on the incorporation of chiral synthons to establish the desired stereochemistry in the final active pharmaceutical ingredient (API). Chiral amines and carboxylic acids are fundamental components in the synthesis of a vast array of drugs. The rigid structure of the chroman ring system can serve as a scaffold to orient appended functional groups in a precise three-dimensional arrangement, which is crucial for biological activity.

Despite this potential, a thorough review of scientific databases does not yield specific examples of (R)-4-Aminochroman-8-carboxylic acid being used as a key intermediate in the synthesis of named, advanced pharmaceutical intermediates. Research in this area may be proprietary or in early stages of development.

Integration into Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a field that continually drives the development of new synthetic methodologies and strategies. Chiral building blocks sourced from the "chiral pool" or prepared through asymmetric synthesis are essential for the efficient and stereocontrolled construction of complex natural product structures.

The chroman framework is present in a variety of natural products, and the functional handles of this compound would, in principle, allow for its integration into synthetic routes targeting such molecules or their analogues. The defined stereochemistry at the C4 position would be critical in directing the formation of other stereocenters within the molecule.

However, similar to its application in pharmaceutical synthesis, there is a lack of specific, published examples of this compound being utilized as a synthon in the total synthesis of a natural product or its analogues. The synthesis of complex molecules is a highly specific endeavor, and the suitability of a particular building block is dependent on the intricate details of the synthetic plan.

Future Research Directions for R 4 Aminochroman 8 Carboxylic Acid and Its Analogues

Emerging Synthetic Technologies for Chiral Chromans

The efficient and stereocontrolled synthesis of chiral chromans is paramount for the exploration of their therapeutic potential. While classical synthetic methods have been established, new technologies are paving the way for more sustainable, efficient, and versatile production of these valuable molecules.

Organocatalysis: A significant advancement in asymmetric synthesis is the use of small organic molecules as catalysts, a field known as organocatalysis. mdpi.comsemanticscholar.org This approach offers several advantages over traditional metal-based catalysts, including lower toxicity, ready availability, and milder reaction conditions. mdpi.comsemanticscholar.org For the synthesis of chiral chromans, bifunctional organocatalysts, such as those based on cinchona alkaloids and thioureas, have proven particularly effective in promoting cascade reactions that construct the chroman core with high enantioselectivity. researchgate.netnih.gov These catalysts can activate multiple substrates simultaneously, facilitating complex molecular transformations in a single step. mdpi.comsemanticscholar.org Future research will likely focus on the development of novel organocatalysts with even greater efficiency and broader substrate scope, as well as their immobilization on solid supports for easier recovery and recycling.

Biocatalysis: The use of enzymes as catalysts, or biocatalysis, offers a highly selective and environmentally friendly approach to chemical synthesis. jocpr.com Enzymes can catalyze reactions with exquisite stereoselectivity under mild conditions, making them ideal for the synthesis of chiral pharmaceuticals. jocpr.com For instance, transaminases can be engineered to produce chiral amines, which are key building blocks for many drugs. jocpr.comrsc.org The application of biocatalysis to the synthesis of (R)-4-Aminochroman-8-carboxylic acid and its analogues could provide a direct and efficient route to the desired enantiomer. Future work will involve screening for and engineering enzymes with tailored activities for chroman synthesis, as well as developing chemoenzymatic cascade reactions that combine the advantages of both chemical and biological catalysts. tudelft.nl

Flow Chemistry: Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is another rapidly advancing technology. nih.govrsc.org This approach offers numerous benefits, including improved reaction control, enhanced safety, and easier scalability. nih.gov When combined with asymmetric catalysis, flow chemistry can enable the continuous production of chiral molecules with high purity. nih.govmdpi.com The application of flow chemistry to the synthesis of chiral chromans could lead to more efficient and cost-effective manufacturing processes. nih.gov Future developments may involve the integration of in-line purification and analysis techniques to create fully automated and streamlined synthetic platforms.

Synthetic TechnologyKey AdvantagesPotential Future Developments
Organocatalysis Low toxicity, mild conditions, readily available catalysts. mdpi.comsemanticscholar.orgNovel catalysts with higher efficiency, immobilization for recycling.
Biocatalysis High stereoselectivity, environmentally friendly, mild conditions. jocpr.comEngineered enzymes for specific chroman synthesis, chemoenzymatic cascades. tudelft.nl
Flow Chemistry Improved control, enhanced safety, scalability. nih.govrsc.orgContinuous production of chiral chromans, integration with purification. nih.govmdpi.com

Integration of Advanced Computational Approaches for Rational Molecular Design

The design of novel analogues of this compound with improved biological activity and pharmacokinetic properties can be significantly accelerated by the use of advanced computational methods. These in silico techniques allow for the prediction of molecular properties and interactions, guiding the synthesis of the most promising candidates.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.govsciencescholar.us By simulating the interaction between a chroman analogue and its biological target, molecular docking can provide valuable insights into the key binding interactions and help to rationalize structure-activity relationships (SAR). researchgate.netsciencescholar.usneliti.com This information can then be used to design new molecules with enhanced binding affinity and selectivity. Future advancements in scoring functions and the inclusion of protein flexibility will further improve the predictive power of molecular docking.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.govmdpi.com By developing a QSAR model for a set of chroman analogues, it is possible to predict the activity of new, unsynthesized compounds. mdpi.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. mdpi.com The development of more sophisticated machine learning algorithms and the use of larger, more diverse datasets will continue to enhance the accuracy and applicability of QSAR models.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing for the study of protein-ligand interactions over time. nih.govnih.govyoutube.com These simulations can reveal important information about the conformational changes that occur upon ligand binding, the role of solvent molecules, and the thermodynamics of the binding process. frontiersin.orgresearchgate.net For chroman analogues, MD simulations can help to understand the molecular basis of their biological activity and to design molecules with optimized binding kinetics. rsc.org The increasing availability of high-performance computing resources will enable longer and more complex MD simulations, providing even deeper insights into these dynamic processes.

Computational ApproachPrimary FunctionFuture Directions
Molecular Docking Predicts ligand binding orientation. researchgate.netnih.govsciencescholar.usImproved scoring functions, inclusion of protein flexibility.
QSAR Correlates chemical structure with biological activity. nih.govnih.govmdpi.comAdvanced machine learning algorithms, larger datasets.
Molecular Dynamics Simulates the dynamic behavior of molecular systems. nih.govnih.govyoutube.comLonger simulation times, more complex systems.

Novel Avenues for Investigating Molecular Recognition and Stereospecificity in Chemical Biology

Understanding how chiral molecules like this compound interact with their biological targets at a molecular level is crucial for the development of effective and safe therapeutics. Novel experimental techniques are providing unprecedented insights into the principles of molecular recognition and stereospecificity.

Advanced Spectroscopic and Chromatographic Techniques: Techniques such as circular dichroism (CD) spectroscopy can provide valuable information about the absolute configuration and conformation of chiral molecules in solution. researchgate.net Chiral liquid chromatography is another powerful tool for separating enantiomers and studying their differential interactions with chiral stationary phases, which can mimic biological recognition events. nih.gov The development of more sensitive and higher-resolution techniques will continue to advance our understanding of stereospecific interactions.

Chemical Biology Probes: The design and synthesis of chemical probes based on the chroman scaffold can be a powerful strategy for studying their biological targets and mechanisms of action. researchgate.netasianpubs.org These probes can be modified with reporter tags, such as fluorescent dyes or biotin, to allow for their visualization and isolation from complex biological systems. By using these tools, researchers can identify the specific proteins that interact with chroman analogues and elucidate the downstream signaling pathways that are affected.

Cellular Membrane Affinity Chromatography (CMAC): This innovative technique utilizes immobilized cell membranes containing the target protein as a stationary phase in a chromatography system. nih.gov CMAC allows for the direct study of ligand-receptor interactions in a more physiologically relevant environment. nih.gov By comparing the binding of different enantiomers of chroman analogues to the immobilized receptor, it is possible to obtain detailed information about the stereospecificity of the interaction and to determine key binding parameters. nih.gov This approach holds great promise for the characterization of chiral drug candidates and for understanding the molecular basis of enantioselective recognition. nih.gov

Investigative AvenueKey ApplicationPotential Impact
Advanced Spectroscopy/Chromatography Determining absolute configuration and studying enantioselective interactions. researchgate.netnih.govDeeper understanding of stereospecific binding.
Chemical Biology Probes Identifying biological targets and elucidating mechanisms of action. researchgate.netasianpubs.orgUncovering novel therapeutic targets and pathways.
Cellular Membrane Affinity Chromatography Studying ligand-receptor interactions in a native-like environment. nih.govMore accurate prediction of in vivo behavior.

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